molecular formula C7H13ClN2O2 B2892930 Methyl 6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate hydrochloride CAS No. 146422-38-0

Methyl 6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate hydrochloride

Cat. No. B2892930
CAS RN: 146422-38-0
M. Wt: 192.64
InChI Key: PESXKMCPNBSHGM-UHFFFAOYSA-N
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Description

“Methyl 6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate hydrochloride” is a chemical compound that belongs to the class of tetrahydropyridines (THPs) . THPs have sparked notable interest as an auspicious heterocyclic moiety . They exist in distinct structural isomers, including 1,2,3,4-tetrahydropyridine, 1,2,3,6-tetrahydropyridine, and 2,3,4,5-tetrahydropyridine . Their presence has been identified in both natural products and synthetic pharmaceutical agents .


Synthesis Analysis

Many THP-containing compounds have been synthesized by the inspiration of known bioactive natural products and have been found to possess biologically active properties . For this reason, more innovative methods have been developed for the synthesis of substituted-tetrahydropyridine derivatives .


Molecular Structure Analysis

The molecular structure of “Methyl 6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate hydrochloride” is represented by the Inchi Code: 1S/C7H12N2O2.ClH/c1-11-7(10)5-2-3-9-6(8)4-5;/h4-5,9H,2-3,8H2,1H3;1H .

Scientific Research Applications

Comprehensive Analysis of “Methyl 6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate hydrochloride” Applications

“Methyl 6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate hydrochloride” is a compound that belongs to the class of tetrahydropyridines (THPs), which have garnered significant interest due to their presence in both natural products and synthetic pharmaceutical agents. Below is a detailed analysis of its scientific research applications across various fields.

Pharmacology: Anti-inflammatory and Anticancer Agents: THPs have been identified for their potential pharmacological properties, particularly as anti-inflammatory and anticancer agents . The introduction of varied substituents onto the THP ring system has shown a significant effect on these properties. This makes “Methyl 6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate hydrochloride” a valuable lead compound in drug discovery and design.

Synthesis of Unnatural Amino Acids: The compound has been used as an intermediate in the synthesis of unnatural amino acids bearing alkynyl- and alkyl-tetrazine fragments . These amino acids have potential applications in the development of new pharmaceuticals and in the study of biological processes.

Corrosion Inhibition: In the field of materials science, derivatives of THPs, such as “Methyl 6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate hydrochloride”, have been studied for their effectiveness as corrosion inhibitors . This application is crucial for protecting metals like mild steel in industrial settings.

Dopamine-2 Receptor Agonists: THPs have been reported as dopamine-2 receptor agonists, with applications in sedation, antipsychotic treatments, antiemetic therapies, and migraine remedies . This highlights the compound’s significance in neurological research and treatment.

Structure-Activity Relationship (SAR) Studies: The compound’s varied substituents contribute to SAR studies, which are essential for understanding the relationship between the chemical structure of a compound and its biological activity . This is particularly important in the optimization of drug candidates.

Lead Compounds in Drug Discovery: Due to its pharmacological properties, “Methyl 6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate hydrochloride” serves as a lead compound in drug discovery, aiding in the identification of new therapeutic agents .

Neuropharmacological Research: The compound’s role as a dopamine-2 receptor agonist also places it at the forefront of neuropharmacological research, where it can be used to study the effects of dopamine on the brain and potentially treat related disorders .

Chemical Synthesis and Medicinal Chemistry: The compound is involved in the development of innovative methods for the synthesis of substituted-tetrahydropyridine derivatives, which are important in medicinal chemistry for the creation of new drugs .

Future Directions

The future directions of research on “Methyl 6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate hydrochloride” could involve the development of more innovative methods for the synthesis of substituted-tetrahydropyridine derivatives . Additionally, the use of structure-activity relationship (SAR) studies of newly reported THP derivatives will help shed light on the significance of utilizing THP-containing motifs as lead compounds in drug discovery and design .

properties

IUPAC Name

methyl 6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2.ClH/c1-11-7(10)5-2-3-6(8)9-4-5;/h5H,2-4H2,1H3,(H2,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PESXKMCPNBSHGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(=NC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate hydrochloride

CAS RN

146422-38-0
Record name methyl 6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate hydrochloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Amino-3,4,5,6-tetrahydropyridine-5-carboxylic acid HCl (1 g, 5.6 mmol) was suspended in anhydrous methanol (100 ml), and thionyl chloride (0.5 ml, 7 mmol) was added dropwise with stirring at room temperature. The resulting solution was refluxed overnight and then evaporated to dryness in vacuo. The resulting crude white solid was recrystallized from methanol/ether to give white crystals 589 mg (54%) mp 177°-179° C., identified as product by 300 MHz nmr and ir 1733 cm-1. Calculated: C 43.64, H 6.8, N 14.55; found: C 43.63, H 6.75, N 14.56.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
54%

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